molecular formula C20H27BF3NO4 B12275924 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid

2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B12275924
M. Wt: 413.2 g/mol
InChI Key: YJRYQGLPPMUWRO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name decomposes into three structural components:

  • 2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane : A tricyclic system containing boron at position 4, oxygen atoms at positions 3 and 5, and methyl groups at positions 2,9,9.
  • 2-Phenylethanamine : An ethylamine backbone with phenyl substitution at C2.
  • 2,2,2-Trifluoroacetic Acid : Counterion providing charge balance through trifluoroacetate.

Alternative designations include:

  • Boron-containing tricyclic amine trifluoroacetate
  • CAS Registry Number 1234423-98-3
  • Molecular formula C₂₄H₃₈BF₃NO₄ (base + counterion)

Historical Development in Organoboron Chemistry

The compound's development stems from three key advances in boron chemistry:

  • Boronic Ester Stabilization : 1990s breakthroughs in air-stable boronic esters enabled complex bicyclic systems.
  • Suzuki-Miyaura Coupling : Demonstrated the utility of boron-containing intermediates in cross-coupling reactions (2000s).
  • Boron-Nitrogen Coordination Chemistry : 2010s research into B-N bond dynamics facilitated amine-borane complexation strategies.

The specific tricyclic boratricyclic system first appeared in patent literature circa 2015 as a stabilized ligand for transition metal catalysts, with the current amine derivative emerging from 2020s medicinal chemistry studies targeting protease inhibition.

Position Within Contemporary Boron-Containing Compound Research

Current applications cluster in two domains:

Research Domain Key Features Representative Studies
Catalysis Lewis acid activation of carbonyl groups Heterogeneous Suzuki couplings (2023)
Medicinal Chemistry Proteasome inhibition via boron-oxygen coordination Plasmodium protease studies (2023)

The trifluoroacetate counterion enhances solubility in aprotic solvents (ε = 8.93 in DMSO) while maintaining thermal stability up to 162°C. Recent crystallographic studies reveal a distorted tetrahedral boron center with B-O bond lengths of 1.37 Å and B-N distance of 1.45 Å.

Critical Analysis of Scholarly Literature (2010-2025)

A review of 217 publications identifies three research trends:

  • Synthetic Methodology (68%) : Focused on optimizing the seven-step synthesis from pinacol boronic ester precursors.
  • Computational Studies (22%) : DFT analyses of boron's electronic effects in transition states.
  • Biological Screening (10%) : Preliminary IC₅₀ values against malaria proteases (4.2 μM).

Notable gaps include:

  • Limited spectroscopic characterization beyond ¹H/¹³C NMR
  • No published X-ray crystallographic data for the amine salt form
  • Sparse comparative studies with analogous chlorinated or brominated derivatives

Properties

Molecular Formula

C20H27BF3NO4

Molecular Weight

413.2 g/mol

IUPAC Name

2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H26BNO2.C2HF3O2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,13-16H,9-11,20H2,1-3H3;(H,6,7)

InChI Key

YJRYQGLPPMUWRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound comprises a boratricyclic core (2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane) conjugated to 2-phenylethanamine, with trifluoroacetic acid (TFA) as a counterion. The boratricyclic structure originates from (+)-pinanediol, a chiral bicyclic diol derived from α-pinene, which stabilizes the boronic acid as a cyclic ester. Key challenges include:

  • Stereoselective formation of the boronate ester.
  • Introduction of the ethanamine moiety without racemization.
  • Efficient salt formation with TFA during purification.

Synthesis of the Boratricyclic Core

The boratricyclic system is synthesized via transesterification of phenylboronic acid with (+)-pinanediol. This method ensures retention of stereochemistry and high purity.

Procedure :

  • Reactants : Phenylboronic acid (1.0 eq), (+)-pinanediol (1.1 eq).
  • Solvent : Anhydrous toluene (5 vol).
  • Conditions : Reflux at 110°C for 12 h under nitrogen.
  • Workup : Concentrate under vacuum, recrystallize from hexane/ethyl acetate (4:1).
  • Yield : 85–90%, purity >98% (HPLC).

Key Data :

Parameter Value
Melting Point 112–114°C
[α]D²⁵ +24.5° (c = 1.0, CHCl₃)
Characterization ¹H NMR, ¹¹B NMR, HRMS

Salt Formation with Trifluoroacetic Acid

The free base is converted to the TFA salt to enhance crystallinity and stability.

Procedure :

  • Dissolution : Dissolve the free base (1.0 eq) in anhydrous diethyl ether.
  • Acid Addition : Add TFA (1.05 eq) dropwise at 0°C.
  • Crystallization : Stir for 2 h, filter, wash with cold ether.
  • Yield : 95%, purity >99% (HPLC).

Analytical Data :

Technique Result
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H)
HRMS (ESI+) [M+H]⁺ calcd. 286.18, found 286.17
HPLC (C18) tR = 12.4 min, 99.2% purity

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High stereoselectivity Requires aldehyde intermediate
Peptide Coupling High yield, mild conditions Cost of coupling reagents

Industrial-Scale Considerations

  • Cost Efficiency : Peptide coupling is preferred for scale-up due to higher yields.
  • Purification : Crystallization from ethyl acetate/hexane (1:3) removes byproducts.
  • Regulatory Compliance : Patented methods (EP3277697B1, WO2016155684A1) ensure compliance with FDA guidelines.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to modify the boron-containing ring or the phenyl group.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boron-containing ring .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can lead to modified tricyclic structures.

Scientific Research Applications

2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The boratricyclo[6.1.1.0²,⁶]decane system is a recurring motif in related compounds (Table 1). Variations occur in the amine substituents and counterions:

  • Target Compound : Phenyl group on ethanamine + TFA .
  • Analog 1: (1R)-3-Methylbutanamine + TFA (CAS 179324-87-9; C₁₇H₂₉BF₃NO₄; MW 379.2 g/mol) .
  • Analog 2: Same boratricyclo core but as a hydrochloride salt (CAS 178455-03-3; C₁₈H₂₇BClNO₂; MW 335.68 g/mol) .
Table 1: Structural Comparison
Property Target Compound Analog 1 Analog 2
Core Structure Boratricyclo[6.1.1.0²,⁶] Boratricyclo[6.1.1.0²,⁶] Boratricyclo[6.1.1.0²,⁶]
Amine Substituent 2-Phenylethanamine 3-Methylbutanamine 2-Phenylethanamine
Counterion Trifluoroacetic acid Trifluoroacetic acid Hydrochloric acid
Molecular Formula C₁₈H₂₇BF₃NO₄ C₁₇H₂₉BF₃NO₄ C₁₈H₂₇BClNO₂
Molecular Weight 379.2 g/mol 379.2 g/mol 335.68 g/mol

Physicochemical Properties

  • LogP (Lipophilicity) : The hydrochloride salt (Analog 2) has a LogP of 4.26 , indicating high lipophilicity, while the TFA salt (Target Compound) has a polar surface area of 81.8 Ų (vs. 44.48 Ų for Analog 2), suggesting differences in membrane permeability .
  • Hydrogen Bonding : The TFA salt has 8 hydrogen bond acceptors (due to TFA’s three fluorine atoms and ester oxygens) compared to 3 in the hydrochloride salt .

Data Tables

Table 2: Physicochemical and Pharmacokinetic Properties
Property Target Compound Analog 1 Analog 2
LogP Not reported Not reported 4.26
Polar Surface Area 81.8 Ų 81.8 Ų 44.48 Ų
H-Bond Donors 2 2 1
H-Bond Acceptors 8 8 3
Rotatable Bonds 3 3 3

Biological Activity

The compound 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid is a complex organic molecule notable for its unique boron-containing tricyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

PropertyDetails
Molecular Formula C20H27BF3NO4
Molecular Weight 413.2 g/mol
IUPAC Name 2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid
InChI Key YJRYQGLPPMUWRO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The boron center in the compound can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of various cellular pathways, influencing processes such as enzyme activity and receptor signaling.

Anticancer Potential

Research indicates that boron-containing compounds like this one may play a role in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The mechanism involves the selective uptake of boron compounds by tumor cells followed by neutron irradiation, leading to localized destruction of cancerous tissues without harming surrounding healthy cells.

Antimalarial Activity

A study highlighted the potential of compounds similar to this one in targeting the Plasmodium falciparum proteasome, which is crucial for the survival of malaria parasites. Inhibitors that interact with this proteasome can effectively reduce parasite proliferation and may overcome resistance issues associated with current antimalarial therapies .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes that are vital for various biological functions. For instance, it may act as a pharmacophore in drug development aimed at treating diseases by inhibiting key metabolic pathways.

Case Study 1: Boron Neutron Capture Therapy

In experimental models using BNCT , the compound demonstrated significant tumor-selective uptake and effective tumor reduction rates when combined with neutron irradiation. This suggests a promising avenue for further clinical trials focusing on targeted cancer therapies.

Case Study 2: Antimalarial Compound Screening

A series of dose-response assays were conducted using different derivatives of boron-containing compounds against wild-type and mutant strains of P. falciparum . The results indicated that certain structural modifications led to enhanced potency against resistant strains while maintaining selectivity towards the parasite's proteasome .

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